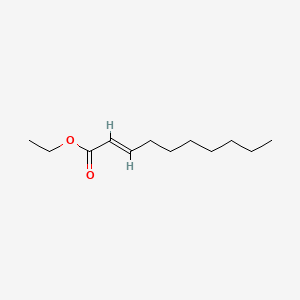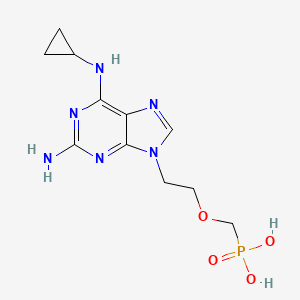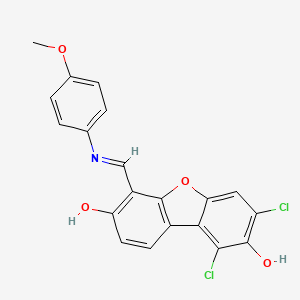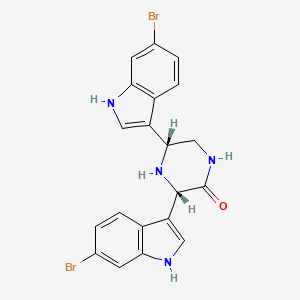
Squalamine lactate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Squalamine Lactat umfasst mehrere Schritte, beginnend mit 3-beta-Hydroxy-5-cholen-säure. Der Prozess beinhaltet Schutz-, Reduktions-, Oxidations- und Veresterungsreaktionen. Zu den wichtigsten Schritten gehören:
- Schutz von 3-beta-Hydroxy-5-cholen-säure mit 2,3-Dihydropyran in Gegenwart von Pyridinium-p-toluolsulfonat zur Bildung des Bis-Tetrahydropyranylderivats.
- Reduktion der Tetrahydropyranylestergruppe mit Lithiumaluminiumhydrid, um einen Alkohol zu erhalten, gefolgt von der Oxidation zu einem Aldehyd unter Swern-Bedingungen.
- Addition von Isopropylmagnesiumbromid zum Aldehyd, um einen sekundären Alkohol zu erzeugen, der anschließend silyliert und entschützt wird, um einen Alkohol zu bilden.
- Veresterung, allytische Oxidation, Birch-Reduktion und weitere Reduktionsschritte zur Bildung verschiedener Zwischenprodukte.
- Die letzten Schritte umfassen die Nitrilreduktion, den Schutz des Triamins, die Acetylierung, die Hydrogenolyse und die Behandlung mit Schwefeltrioxid, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Squalamine Lactat folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung effizienter Katalysatoren, optimierter Reaktionsbedingungen und skalierbarer Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Arten von Reaktionen:
Oxidation: Squalamine Lactat unterliegt Oxidationsreaktionen, insbesondere bei der Bildung von Schlüsselzwischenprodukten während seiner Synthese.
Reduktion: Mehrere Reduktionsschritte sind in seiner Synthese beteiligt, darunter die Birch-Reduktion und die Reduktion mit Lithiumaluminiumhydrid.
Substitution: Nukleophile Substitutionsreaktionen werden verwendet, wie z. B. der Austausch von Tosylat-Estergruppen mit Natriumiodid.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Chromhexacarbonyl, tert-Butylhydroperoxid.
Reduktionsmittel: Lithiumaluminiumhydrid, K-Selectride, Natrium in flüssigem Ammoniak.
Schutzgruppen: Tetrahydropyranyl, tert-Butyldimethylsilylchlorid.
Katalysatoren: Pyridinium-p-toluolsulfonat, Schwefeltrioxid.
Hauptprodukte: Die Hauptprodukte, die während der Synthese von Squalamine Lactat gebildet werden, umfassen verschiedene geschützte und entschützte Zwischenprodukte, sekundäre Alkohole und die endgültige Aminosterolverbindung.
Wissenschaftliche Forschungsanwendungen
Squalamine Lactat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Aminosterolsynthese und -reaktionen verwendet.
Industrie: Potenzielle Anwendungen bei der Entwicklung antimikrobieller Beschichtungen und Behandlungen für medizinische Geräte und Oberflächen.
5. Wirkmechanismus
Squalamine Lactat übt seine Wirkung aus, indem es mit zellulären Signalwegen interagiert. Es blockiert die Wirkung des vaskulären endothelialen Wachstumsfaktors (VEGF) und die Integrinexprimierung, wodurch die Angiogenese gehemmt wird. Dies wird durch seine Bindung an Calmodulin erreicht, das die Signalkaskade stört, die VEGF und anderen Wachstumsfaktoren gemeinsam ist .
Ähnliche Verbindungen:
Squalamine: Die Stammverbindung von Squalamine Lactat, ebenfalls ein Aminosterol mit ähnlichen antimikrobiellen und antiangiogenen Eigenschaften.
Andere Aminosterole: Verbindungen wie Trodusquemine und Ceragenine, die strukturelle Ähnlichkeiten und biologische Aktivitäten aufweisen.
Einzigartigkeit: Squalamine Lactat ist aufgrund seiner spezifischen Lactatform einzigartig, die seine Löslichkeit und Bioverfügbarkeit erhöht. Seine breite antimikrobielle Aktivität und das Potenzial, die Angiogenese zu hemmen, machen es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen .
Wirkmechanismus
Squalamine lactate exerts its effects by interacting with cellular signaling pathways. It blocks the action of vascular endothelial growth factor (VEGF) and integrin expression, thereby inhibiting angiogenesis. This is achieved through its binding to calmodulin, which disrupts the signaling cascade common to VEGF and other growth factors .
Vergleich Mit ähnlichen Verbindungen
Squalamine: The parent compound of squalamine lactate, also an aminosterol with similar antimicrobial and antiangiogenic properties.
Other Aminosterols: Compounds such as trodusquemine and ceragenins, which share structural similarities and biological activities.
Uniqueness: this compound is unique due to its specific lactate form, which enhances its solubility and bioavailability. Its broad-spectrum antimicrobial activity and potential to inhibit angiogenesis make it a promising candidate for various therapeutic applications .
Eigenschaften
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXSNUXDHHTKQ-QVMSTPCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H71N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953945 | |
| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320725-47-1 | |
| Record name | Squalamine lactate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320725471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropanoic acid--3-({3-[(4-aminobutyl)amino]propyl}amino)-7-hydroxycholestan-24-yl hydrogen sulfate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40953945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SQUALAMINE LACTATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB0CTI216I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


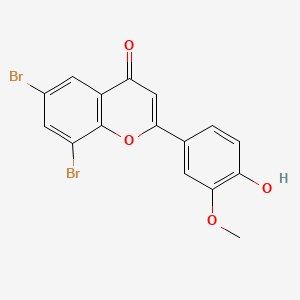

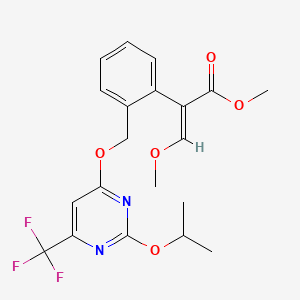

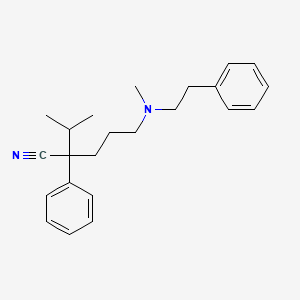
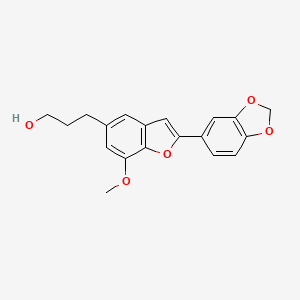
![5-[2-(1H-imidazol-5-yl)ethyl]-1H-imidazole](/img/structure/B1663353.png)
![(1R,2S,10R,12R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1663355.png)
![1-{[2-(benzyloxy)phenyl]methyl}-5-methyl-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1663359.png)
